Product packaging for 4-Amino-3-(2-bromophenyl)butanoic acid(Cat. No.:)

4-Amino-3-(2-bromophenyl)butanoic acid

Cat. No.: B11925786
M. Wt: 258.11 g/mol
InChI Key: MQTTWHNFQGNJHY-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Gamma-Amino Acid Derivatives Research

Halogenated gamma-amino acid derivatives are a class of compounds that have garnered considerable research attention for their potential therapeutic applications. researchgate.net The introduction of halogen atoms, such as bromine, into the structure of amino acids can significantly influence their physicochemical properties, including lipophilicity and electronic character. nih.govnih.gov These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles. Research in this area often focuses on developing novel anticonvulsants, anxiolytics, and muscle relaxants. The synthesis of such compounds can be achieved through various methods, including enzymatic processes that allow for the creation of specific stereoisomers. researchgate.net

Significance as a Bromophenyl-Substituted Butanoic Acid Isomer

The specific isomerism of 4-Amino-3-(2-bromophenyl)butanoic acid is crucial to its function. The position of the bromine atom on the phenyl ring (ortho, meta, or para) and the relative positions of the amino and phenyl groups along the butanoic acid chain dictate the molecule's three-dimensional shape and, consequently, its interaction with biological targets. For instance, the position of the bromine atom in the ortho position, as in the target compound, can induce specific conformational preferences that may differ significantly from its meta- or para-substituted counterparts, such as 4-Amino-3-(4-bromophenyl)butanoic acid. nih.gov These subtle structural differences can lead to profound changes in biological activity.

Table 1: Comparison of Bromophenyl-Substituted Butanoic Acid Isomers

Compound Name Molecular Formula Molecular Weight (g/mol) Position of Bromo Group
This compound C10H12BrNO2 258.11 Ortho
4-Amino-3-(4-bromophenyl)butanoic acid C10H12BrNO2 258.11 Para nih.gov
4-(4-Bromophenyl)butanoic acid C10H11BrO2 243.10 Para sigmaaldrich.com

Structural Elucidation and Research Interest in the Gamma-Amino Acid Scaffold

The gamma-amino acid (GABA) scaffold is of fundamental importance in neuroscience research due to its role in regulating neuronal excitability. nih.gov The development of GABA analogues has been a major focus in the search for new treatments for neurological and psychiatric disorders. The structural elucidation of these compounds is typically achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide detailed information about their molecular geometry and conformation. mdpi.commdpi.com The research interest in compounds like this compound lies in the potential to create more potent and selective modulators of the GABA system, potentially leading to new therapeutic agents with improved efficacy and fewer side effects. The use of amino acid scaffolds is also a broader strategy in medicinal chemistry for the construction of complex molecular architectures with specific biological functions. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO2 B11925786 4-Amino-3-(2-bromophenyl)butanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

4-amino-3-(2-bromophenyl)butanoic acid

InChI

InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-8(9)7(6-12)5-10(13)14/h1-4,7H,5-6,12H2,(H,13,14)

InChI Key

MQTTWHNFQGNJHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)CN)Br

Origin of Product

United States

Synthetic Methodologies for 4 Amino 3 2 Bromophenyl Butanoic Acid and Its Precursors

Retrosynthetic Analysis Approaches for the 4-Amino-3-(2-bromophenyl)butanoic Acid Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the carbon-carbon bond forming the butanoic acid backbone and the carbon-nitrogen bond of the amino group.

One logical disconnection is at the C3-C4 bond, which could be formed via a Michael addition of a nitro group equivalent to a 2-bromocinnamic ester. Subsequent reduction of the nitro group would yield the target amino acid. Another key disconnection is the C2-C3 bond, suggesting a route starting from a 2-bromophenyl-substituted precursor to which a two-carbon unit can be added to complete the butanoic acid chain.

Furthermore, the bond between the phenyl ring and the butanoic acid chain can be considered for disconnection. This suggests a strategy where a pre-functionalized butanoic acid derivative is coupled with a 2-bromophenyl-containing entity, for instance, through a cross-coupling reaction. The amino group can be introduced either before or after the key bond-forming steps, often from a precursor functional group like a nitro or azide group.

Classical Synthetic Routes to Substituted Butanoic Acid Derivatives

The synthesis of the substituted butanoic acid core of the target molecule can draw from established methodologies in organic chemistry.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the construction of more complex molecular skeletons from simpler starting materials. fiveable.mealevelchemistry.co.uk Several classical reactions are instrumental in building the substituted butanoic acid backbone.

Aldol Condensation: This reaction involves the coupling of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can be a precursor to a butanoic acid derivative. fiveable.mealevelchemistry.co.uk

Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful tool for C-C bond formation. alevelchemistry.co.uk For the synthesis of 3-substituted butanoic acids, this can involve the addition of an organometallic reagent or a stabilized carbanion to an acrylate derivative.

Grignard Reactions: The addition of a Grignard reagent to a carbonyl group is a fundamental C-C bond-forming reaction. alevelchemistry.co.uk This can be employed to introduce alkyl or aryl groups to a carbonyl-containing precursor.

Wittig Reaction: This reaction converts aldehydes or ketones into alkenes using phosphonium ylides, which can then be further functionalized to form the butanoic acid chain. fiveable.me

Reactions involving Nitriles: The nucleophilic substitution of a halogenoalkane with a cyanide salt extends the carbon chain by one carbon and introduces a nitrile group, which can be subsequently hydrolyzed to a carboxylic acid. cognitoedu.org

These methods provide a versatile toolbox for constructing the carbon framework of substituted butanoic acids. The choice of method depends on the desired substitution pattern and the availability of starting materials.

The butanoic acid moiety is a four-carbon carboxylic acid. wikipedia.org Several synthetic strategies can be employed to introduce this functional group.

One common industrial method for preparing butanoic acid is through the oxidation of butyraldehyde. For laboratory-scale synthesis of substituted butanoic acids, a two-step process starting from an alkene like 1-butene can be utilized. This involves hydroboration-oxidation to form the corresponding alcohol, followed by oxidation to the carboxylic acid. study.com Alternatively, the hydrolysis of a butanoyl chloride provides a direct route to butanoic acid. study.com

A convenient synthesis for 3-alkyl-4-aminobutanoic acids involves the Michael addition of nitromethane to 2-alkenoic esters. The resulting 3-(nitromethyl)alkanoic esters are then subjected to catalytic hydrogenation to reduce the nitro group, followed by acid hydrolysis to yield the final product. northwestern.edu This approach is particularly relevant for the synthesis of the target molecule as it establishes both the butanoic acid backbone and the precursor to the C4-amino group in a controlled manner.

Starting Material Reagents Intermediate/Product Key Transformation
2-Alkenoic ester1. Nitromethane, Base2. H₂, Pd/C3. H₃O⁺3-Alkyl-4-aminobutanoic acidMichael addition, Nitro reduction, Ester hydrolysis
1-Butene1. BH₃, THF2. H₂O₂, NaOH3. Oxidizing agentButanoic acidHydroboration-oxidation, Oxidation
Butanoyl chlorideH₂OButanoic acidHydrolysis

Strategies for Introducing the 2-Bromophenyl Moiety

The presence of the 2-bromophenyl group at the C3 position is a key structural feature of the target molecule. This can be achieved either by starting with a pre-brominated aromatic compound or by introducing the bromine atom at a later stage.

Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto an aromatic ring. masterorganicchemistry.com For the bromination of a phenyl group, molecular bromine (Br₂) is typically used in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). masterorganicchemistry.comwvu.edu The catalyst polarizes the Br-Br bond, generating a more potent electrophile that can be attacked by the electron-rich aromatic ring. lumenlearning.com

The reaction proceeds through a two-step mechanism:

Formation of the sigma-complex (arenium ion): The electrophile attacks the benzene ring, forming a resonance-stabilized carbocation intermediate. libretexts.org

Deprotonation: A weak base removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring. libretexts.org

It is important to note that strongly activating groups on the benzene ring, such as hydroxyl (-OH) or amino (-NH₂), can be halogenated without a Lewis acid catalyst and may lead to multiple halogenations. wvu.edu

Substrate Reagents Product
BenzeneBr₂, FeBr₃Bromobenzene
PhenolBr₂2,4,6-Tribromophenol

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds and are well-suited for introducing the 2-bromophenyl group. nih.gov The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with an organic halide. researchgate.net In the context of synthesizing the target molecule, a key strategy would involve the coupling of 2-bromophenylboronic acid with a suitable butanoic acid derivative containing a leaving group. nih.gov

Another approach is the Heck reaction, which couples an unsaturated halide with an alkene in the presence of a palladium catalyst. alevelchemistry.co.uk This could be used to couple a 2-bromophenyl halide with an acrylate derivative to form a 2-bromocinnamic ester, a key intermediate for the target molecule.

Coupling Reaction Reactant 1 Reactant 2 Catalyst Product Type
Suzuki-MiyauraAryl/Vinyl Boronic Acid/EsterAryl/Vinyl Halide/TriflatePd(0) complexBiaryl/Substituted Alkene
HeckAlkeneAryl/Vinyl Halide/TriflatePd(0) complexSubstituted Alkene

Regioselective Halogenation of Aromatic Amino Acid Derivatives

The synthesis of the target compound requires the specific placement of a bromine atom on the phenyl ring at the ortho position relative to the butanoic acid chain. Regioselective halogenation of aromatic compounds is a foundational step in achieving this structural requirement. For aromatic amino acids and their derivatives, direct halogenation can be influenced by the electronic nature and steric hindrance of the substituents already present on the aromatic ring.

Halogenated derivatives of aromatic amino acids are significant in the study of neurological and neuropsychiatric disorders due to their ability to modulate glutamatergic activity. nih.gov The synthesis of these compounds often involves electrophilic aromatic substitution, where a halogenating agent (e.g., Br₂) is introduced in the presence of a Lewis acid or under specific reaction conditions to direct the halogen to the desired position. The amino and alkyl side chains on the aromatic ring are activating groups that can direct incoming electrophiles to the ortho and para positions. Achieving specific regioselectivity, such as exclusive ortho-bromination, can be challenging and may require the use of blocking groups or specialized directing groups to prevent substitution at the more sterically accessible para position.

Enzyme-catalyzed reactions also offer a pathway for regioselective halogenation. For instance, engineered tryptophan halogenases have been developed for the specific halogenation of phenolic compounds, showcasing the potential of biocatalysis in achieving high selectivity.

Table 1: Factors Influencing Regioselective Halogenation

FactorDescriptionImpact on Selectivity
Directing Groups Substituents on the aromatic ring that influence the position of electrophilic attack.Amino and alkyl groups are typically ortho-, para-directing.
Steric Hindrance Physical obstruction by existing substituents that can block access to certain positions.Can favor substitution at less hindered positions (e.g., para over ortho).
Reaction Conditions Choice of solvent, temperature, and catalyst.Can be optimized to favor a specific regioisomer.
Halogenating Agent The source of the halogen (e.g., N-Bromosuccinimide, Br₂).Different reagents can exhibit different selectivities.

Introduction of the Amino Group at the Gamma (C4) Position

A crucial step in the synthesis of this compound is the installation of a primary amine at the C4 position of the butanoic acid backbone. This transformation can be approached through various methods.

Amination Methodologies for Butanoic Acid Derivatives

Direct amination of a carboxylic acid to form an amide, followed by reduction, is a common route. Carboxylic acids can react with primary or secondary amines in a condensation reaction, often facilitated by coupling agents or by forming a more reactive derivative like an acid chloride. youtube.com For instance, the direct amination of carboxylic acids can be achieved using reagents like B(OCH₂CF₃)₃, which facilitates amide bond formation under relatively mild conditions. acs.org

Reductive amination is another powerful method. This process involves the reaction of a carbonyl group (an aldehyde or ketone) with an amine in the presence of a reducing agent. To introduce an amino group at the C4 position of a butanoic acid derivative, a precursor containing a C4 carbonyl or a suitable leaving group would be required. A less explored but potent method involves using carboxylic acids as the electrophiles in reductive alkylation reactions of amines. nih.gov This two-step process can involve a silane-mediated amidation followed by a catalyzed reduction of the resulting amide. nih.gov

Gamma-aminobutyric acid (GABA) itself is a naturally occurring amino acid where the amino group is at the gamma position. nih.govaltmeyers.org Synthetic strategies for its analogs can draw inspiration from its biosynthetic pathway, which involves the decarboxylation of glutamate. altmeyers.org

Functional Group Transformations to Yield the Primary Amine

Once a suitable precursor is synthesized, various functional group transformations can be employed to unveil the primary amine at the C4 position. solubilityofthings.comorganic-chemistry.org

Reduction of Nitriles: A common strategy involves introducing a nitrile group (-CN) at the C4 position, which can then be reduced to a primary amine (-CH₂NH₂). Lithium aluminum hydride (LiAlH₄) is an effective reagent for this transformation. msu.edu

Reduction of Azides: The Gabriel synthesis or the use of sodium azide to displace a leaving group (like a halide) at the C4 position yields an alkyl azide. This azide can then be reduced to the primary amine, often through catalytic hydrogenation or with reagents like LiAlH₄.

Hofmann and Schmidt Rearrangements: Carboxylic acid derivatives can be converted into primary amines with the loss of one carbon atom through rearrangement reactions like the Hofmann or Schmidt rearrangement. study.com While this would shorten the carbon chain, related strategies could be adapted for precursors where a C5 carboxylic acid derivative is used to generate a C4 amine.

Table 2: Comparison of Amination Strategies

MethodPrecursor Functional GroupKey ReagentsAdvantages
Amide Reduction Carboxylic Acid / EsterAmine, Coupling Agent, Reducing Agent (e.g., LiAlH₄)Versatile and widely used.
Nitrile Reduction Halide / AlcoholNaCN, Reducing Agent (e.g., H₂/Pd, LiAlH₄)Reliable method for forming primary amines.
Reductive Amination Aldehyde / KetoneAmmonia/Amine, Reducing Agent (e.g., NaBH₃CN)Direct conversion of carbonyls to amines.
Azide Reduction HalideNaN₃, Reducing Agent (e.g., H₂/Pd)Mild conditions for reduction, high yield.

Modern Catalytic Approaches in Substituted Butanoic Acid Synthesis

Recent advances in catalysis have provided powerful tools for the efficient and stereoselective synthesis of complex molecules like substituted butanoic acids.

Palladium-Catalyzed Enantioselective C(sp³)-H Activation for Arylation

Palladium-catalyzed C-H activation has emerged as a transformative method for forming carbon-carbon bonds directly from C-H bonds, which are ubiquitous in organic molecules. nih.gov For the synthesis of 3-aryl butanoic acids, this strategy allows for the direct arylation of a C(sp³)-H bond at the C3 position of the butanoic acid chain.

Enantioselective versions of this reaction utilize chiral ligands to control the stereochemistry of the newly formed C-C bond. nih.govresearchgate.net The development of specialized mono-protected amino acid (MPAA) ligands has been crucial for achieving high enantioselectivity in the β-C(sp³)–H arylation of aliphatic acids and amides. nih.gov These reactions often proceed via a concerted metalation-deprotonation (CMD) mechanism, where the stereoselectivity is determined in the C-H cleavage step. researchgate.net This approach offers a highly efficient and atom-economical route to chiral 3-aryl butanoic acid derivatives, which are key precursors to the target molecule. organic-chemistry.org

Asymmetric Hydrogenation using Chiral Catalysts for Related Butanoic Acid Derivatives

Asymmetric hydrogenation is a premier method for establishing stereocenters with high enantioselectivity. wikipedia.org This reaction involves the addition of hydrogen across a double bond in a prochiral substrate, guided by a chiral catalyst. For the synthesis of chiral butanoic acid derivatives, an α,β-unsaturated carboxylic acid or ester can be hydrogenated to create a stereocenter at the C3 position.

Catalysts based on ruthenium (Ru) and rhodium (Rh) complexed with chiral phosphine ligands, such as BINAP, are highly effective for this transformation. wikipedia.orgnih.govpnas.org For example, the asymmetric hydrogenation of tiglic acid using a Ru-BINAP catalyst can produce either enantiomer of 2-methylbutanoic acid in high enantiomeric excess. wikipedia.org Similarly, a precursor to this compound, such as (E)-3-(2-bromophenyl)but-2-enoic acid, could be subjected to asymmetric hydrogenation to enantioselectively form the C3 chiral center. The choice of catalyst and reaction conditions is critical for achieving high levels of stereocontrol. ajchem-b.com

Table 3: Chiral Catalysts in Asymmetric Hydrogenation

Catalyst TypeMetalCommon Chiral LigandTypical Substrates
Noyori-type Ruthenium (Ru)BINAP, Tol-BINAPKetones, Alkenes
Rh-DIPAMP Rhodium (Rh)DIPAMPα-(Acylamino)acrylates
Ir-based Iridium (Ir)Phosphine-OxazolineUnfunctionalized Olefins, Imines
Ru/Diamine Ruthenium (Ru)BINAP and a Chiral DiamineFunctionalized Ketones

Enzyme-Mediated Transformations for Chiral Beta-Amino Acids

Enzymatic methods offer a powerful and green approach for the synthesis of enantiopure β-amino acids, leveraging the high stereoselectivity of biocatalysts under mild reaction conditions. mdpi.com These methods can be broadly categorized into kinetic resolution of racemic mixtures and asymmetric synthesis from prochiral substrates. nih.govresearchgate.net

Transaminases (TAs) , also known as aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a keto acid acceptor. nih.govresearchgate.net They can be employed for both the kinetic resolution of racemic β-amino acids and the asymmetric synthesis from β-keto acids. nih.govresearchgate.net While a number of ω-transaminases have been identified with activity towards aromatic β-amino acids, their application can be limited by factors such as substrate specificity and enzyme stability. nih.govnih.gov For instance, the (S)-ω-transaminase from Burkholderia graminis C4D1M has been used for the kinetic resolution of racemic β-phenylalanine, achieving excellent enantiomeric excess (>99%) for the (R)-β-amino acid. nih.gov However, the synthesis of the requisite β-keto acid precursors can be challenging due to their propensity to decarboxylate. nih.gov

Lipases and Esterases are widely used for the kinetic resolution of racemic β-amino acid esters through enantioselective hydrolysis or acylation. mdpi.comresearchgate.net For example, lipase PSIM from Burkholderia cepacia has been successfully used for the hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides, yielding both the unreacted (R)-esters and the product (S)-amino acids with excellent enantiomeric excess (≥99%). mdpi.com Similarly, Candida antarctica lipase A and B are effective in the resolution of racemic β-amino acid substrates. The choice of enzyme, solvent, and acyl donor can significantly influence the enantioselectivity and reactivity of these transformations. researchgate.net

Aminoacylases and Aminopeptidases also play a role in the resolution of amino acid derivatives. nih.govoup.comlibretexts.org For example, an aminoacylase from pig kidneys can selectively hydrolyze the L-enantiomer of an N-acylated racemic amino acid, leaving the D-enantiomer intact. libretexts.org Beta-aminopeptidases have been shown to selectively cleave the N-terminal β-amino acid from amides with a strong preference for the L-configuration, providing access to enantiopure β-amino acids. nih.gov

Dynamic Kinetic Resolution (DKR) combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. wikipedia.org Transaminase-based DKR has been developed for the preparation of β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. nih.govacs.org Another DKR approach involves the use of stereoselective amino acid amidases in the presence of a racemase, such as α-amino-ε-caprolactam racemase, for the synthesis of chiral amino acids from their amides. asm.org

Enzyme ClassTransformationSubstrate ExampleKey Advantages
TransaminasesKinetic Resolution / Asymmetric Synthesisrac-β-phenylalanine / β-keto acidsHigh enantioselectivity, no need for external cofactor recycling. nih.gov
Lipases/EsterasesKinetic Resolution (Hydrolysis/Acylation)Racemic β-amino acid estersMild conditions, high enantioselectivity, applicable on an industrial scale. mdpi.com
AminoacylasesKinetic Resolution (Hydrolysis)N-acylated dl-amino acidsHigh optical purity of products. oup.comtandfonline.com
AminopeptidasesKinetic Resolution (Hydrolysis)Racemic β-amino acid amidesAccess to enantiopure β-amino acids under mild conditions. nih.gov

Stereoselective Synthesis of Enantiopure this compound

The direct stereoselective synthesis of this compound presents a significant challenge. Several asymmetric strategies have been developed to control the stereochemistry at the C3 position, which is crucial for the biological activity of many β-amino acid-containing compounds.

The use of chiral auxiliaries is a well-established method for inducing stereoselectivity in the synthesis of β-amino acids. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. While no specific examples for this compound were found, the general principles can be applied. For instance, chiral tert-butylsulfinamide has been used as an amine component in Petasis reactions to produce homochiral β,γ-unsaturated amino acid derivatives with high diastereoselectivity. nih.gov

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step. The Petasis borono-Mannich reaction, a three-component reaction between an amine, a carbonyl compound, and a boronic acid, is a powerful tool for synthesizing substituted amino acids. mdpi.comresearchgate.netacs.org The asymmetric variant of the Petasis reaction can be achieved by using a chiral amine or a chiral catalyst. nih.govacs.org For example, a thiourea-based catalyst has been developed for the asymmetric Petasis reaction of N-aryl-α-imino amides and vinyl boronates, affording unnatural amino acid derivatives with high enantiomeric excess. nih.gov

Chiral Ni(II) complexes of Schiff bases derived from glycine have emerged as powerful tools for the asymmetric synthesis of non-canonical amino acids. nih.govchemrxiv.org These complexes can be alkylated with high diastereoselectivity, and subsequent hydrolysis yields the desired amino acid in enantiopure form. chemrxiv.org This methodology has been successfully applied to the gram-scale synthesis of various fluorinated amino acids. chemrxiv.org

When a stereoselective synthesis is not feasible or results in a mixture of enantiomers, resolution techniques are employed to separate the desired enantiomer.

Enzymatic Resolution , as discussed in section 2.5.3, is a highly effective method. It relies on the ability of enzymes to selectively act on one enantiomer of a racemic mixture. libretexts.org For example, acylases can be used to resolve racemic N-acyl amino acids, a technique that has been commercialized for the production of various amino acids. wikipedia.org

Chromatographic Resolution utilizes chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate enantiomers. nih.gov Crown-ether based CSPs are particularly effective for the separation of underivatized D- and L-amino acid enantiomers. chromatographyonline.com Comprehensive two-dimensional gas chromatography (GCxGC) offers very high resolution and sensitivity for the analysis of chiral amino acids. nih.gov

Crystallization-Based Resolution techniques, such as preferential crystallization, can be used for the separation of enantiomers that form conglomerates. uni-halle.de This method involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer. Preferential enrichment, a phenomenon observed during the crystallization of some amino acid derivatives, can also lead to the spontaneous enrichment of one enantiomer. acs.orgmdpi.comnih.gov

Resolution TechniquePrincipleExample ApplicationKey Features
Enzymatic Resolution Selective enzymatic transformation of one enantiomer.Acylase-catalyzed hydrolysis of N-acyl-DL-amino acids. wikipedia.orgHigh efficiency, mild conditions, environmentally friendly.
Chromatographic Resolution Differential interaction of enantiomers with a chiral stationary phase.HPLC separation of amino acids on a crown-ether CSP. chromatographyonline.comHigh efficiency, good selectivity, applicable for analysis and purification.
Preferential Crystallization Seeding a supersaturated racemic solution with one enantiomer.Resolution of asparagine. uni-halle.deCost-effective for conglomerate-forming compounds.
Preferential Enrichment Spontaneous enrichment of one enantiomer during crystallization.Observed for leucine and alanine under kinetic crystallization conditions. acs.orgA spontaneous symmetry-breaking phenomenon. mdpi.com

Considerations for Scale-Up and Process Development in this compound Synthesis

The transition from a laboratory-scale synthesis to an industrial process for producing an active pharmaceutical ingredient (API) like this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. spera-pharma.co.jpresearchgate.net

Safety and Environmental Impact: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is crucial. spera-pharma.co.jp The use of hazardous materials, such as cyanides in the Strecker synthesis, should be minimized or replaced with safer alternatives if possible. pharmtech.com The environmental impact of the process, including solvent usage and waste generation, should also be evaluated. Biocatalytic processes are often favored for their milder reaction conditions and reduced environmental footprint. tandfonline.com

Process Parameters and Control: Each step of the synthesis must be optimized for key process parameters such as temperature, pressure, reaction time, and catalyst loading. Robust analytical methods are required to monitor the progress of reactions and ensure the quality and purity of intermediates and the final product. For enzymatic reactions, factors like enzyme stability, cofactor regeneration (if required), and product inhibition need to be addressed for large-scale implementation. researchgate.net

Downstream Processing and Purification: The isolation and purification of the final product are critical steps. The choice of purification method (e.g., crystallization, chromatography) will depend on the properties of the compound and the required purity specifications. For chiral compounds, ensuring high enantiomeric purity is paramount. pharmtech.com

Regulatory Compliance: The entire manufacturing process must comply with Good Manufacturing Practices (GMP) to ensure the quality, safety, and efficacy of the final API. spera-pharma.co.jp

Advanced Spectroscopic and Structural Elucidation Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for the definitive elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as 4-Amino-3-(2-bromophenyl)butanoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous characterization.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of this compound, distinct signals would be expected for the aromatic protons, the methine proton, and the methylene (B1212753) protons of the butanoic acid chain. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and anisotropic effects from the aromatic ring.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbons (e.g., carbonyl, aromatic, aliphatic). The carboxylic acid carbon and the carbon atom attached to the bromine would exhibit characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 12.0175 - 185
Aromatic C-Br-120 - 125
Aromatic C-H7.0 - 7.6127 - 135
Methine (-CH-)3.5 - 4.045 - 55
Methylene (-CH₂-COOH)2.5 - 3.035 - 45
Methylene (-CH₂-NH₂)3.0 - 3.540 - 50

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides essential information, 2D NMR techniques are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methine proton and the adjacent methylene protons of the butanoic acid backbone, helping to establish the sequence of these groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. bldpharm.com This is a powerful tool for assigning carbon signals based on their attached, and more easily assigned, protons. bldpharm.comnih.gov For instance, the methine carbon signal can be definitively assigned by its correlation to the corresponding methine proton signal. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for connecting different parts of the molecule. For example, HMBC would show correlations from the methylene protons adjacent to the amino group to the methine carbon, and from the aromatic protons to the methine carbon, thus confirming the position of the phenyl group on the butanoic acid chain. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₀H₁₂BrNO₂), the expected monoisotopic mass would be approximately 257.0051 g/mol . nih.gov The presence of bromine would be indicated by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[M+H]⁺C₁₀H₁₃⁷⁹BrNO₂⁺258.0124
[M+H]⁺C₁₀H₁₃⁸¹BrNO₂⁺260.0104
[M+Na]⁺C₁₀H₁₂⁷⁹BrNNaO₂⁺279.9943
[M+Na]⁺C₁₀H₁₂⁸¹BrNNaO₂⁺281.9923

Note: These values are predicted and serve as a reference for experimental determination.

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Forms

Amino acids like this compound are generally non-volatile and require derivatization to be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.com A common method is silylation, where active hydrogens on the amino and carboxylic acid groups are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comtcichemicals.com This increases the volatility of the compound, allowing it to pass through the GC column.

The mass spectrum of the derivatized compound would show a molecular ion peak corresponding to the mass of the derivatized molecule. The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for silylated amino acids include the loss of a methyl group (M-15) and a tert-butyl group (M-57) from the silylating agent. sigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid, amine, and aromatic ring functional groups.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Carboxylic Acid (-COOH)O-H stretch2500-3300Very broad
Carboxylic Acid (-COOH)C=O stretch1700-1725Strong, sharp
Amine (-NH₂)N-H stretch3300-3500Medium, can be a doublet
Aromatic RingC-H stretch3000-3100Weak to medium
Aromatic RingC=C stretch1450-1600Medium to weak, multiple bands
AlkaneC-H stretch2850-2960Medium to strong

The broad O-H stretch of the carboxylic acid is a particularly distinctive feature. docbrown.infoucalgary.ca The presence of these key bands would provide strong evidence for the proposed structure. docbrown.infoucalgary.ca

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis (if applicable for related compounds)

While a specific crystal structure for this compound is not publicly available, the analysis of closely related analogues provides a robust framework for understanding its likely solid-state properties. A prime example is the single-crystal X-ray diffraction study of (R)-baclofen, which is 4-amino-3-(4-chlorophenyl)butanoic acid. nih.gov This technique is the gold standard for unambiguously determining the absolute stereochemistry and observing intermolecular interactions that govern the crystal packing.

In the study of (R)-baclofen, crystals were grown from a saturated aqueous solution. nih.gov The analysis revealed that the molecule crystallizes in a zwitterionic form, containing both an ammonium (B1175870) (NH3+) and a carboxylate (COO-) group. nih.gov The molecules arrange in an orthorhombic crystal system (space group P2₁2₁2₁), forming a three-dimensional network stabilized by strong hydrogen bonds and C-H···Cl interactions. nih.gov This detailed structural information is crucial for understanding the compound's physical properties and for computational modeling studies. Given the structural similarity, it is highly probable that this compound would exhibit similar zwitterionic character and hydrogen-bonding patterns in its crystalline form.

Table 1: Crystal Data and Structure Refinement for (R)-4-amino-3-(4-chlorophenyl)butanoic acid (a related compound)

ParameterValue
Chemical FormulaC₁₀H₁₂ClNO₂
Formula Weight213.66 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.7891 (3)
b (Å)9.4188 (3)
c (Å)12.2356 (4)
Volume (ų)1012.72 (6)
Z4
Temperature (K)150

Data sourced from the study on (R)-baclofen, a structural analogue. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Determining the enantiomeric excess (ee) is critical for chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and quantifying their purity. scirp.orgtsijournals.com Research on the enantiomeric separation of the closely related compound β-amino-β-(4-bromophenyl)propionic acid provides a validated method that can be adapted for this compound. tsijournals.com

In a published study, a normal-phase chiral HPLC method was developed using a Pirkle-type (R,R) Whelk-O1 column. tsijournals.com This type of chiral stationary phase (CSP) operates on a "donor-acceptor" principle, where it forms transient diastereomeric complexes with the enantiomers, allowing for their separation based on differing interaction strengths. tsijournals.com The method successfully resolved the (R) and (S) enantiomers with a resolution value greater than 2.5, which indicates a high degree of separation. tsijournals.com The mobile phase consisted of a mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropyl amine. tsijournals.com The use of additives like TFA and an amine is common in chiral separations of amino acids to improve peak shape and resolution by managing the ionization state of the analyte. tsijournals.com This validated approach demonstrates a reliable strategy for assessing the enantiomeric purity of bromophenyl-substituted amino butanoic acids.

Table 2: Optimized Chiral HPLC Conditions for a Related Bromophenyl Amino Acid

ParameterCondition/Value
Stationary Phase(R,R) Whelk-O1 (5µm, 250x4.6mm)
Mobile Phasen-Hexane / Ethanol / TFA / Isopropyl amine
DetectionUV
Resolution (Rs)> 2.5
Retention Time (R-enantiomer)~18.0 min
Retention Time (S-enantiomer)~22.5 min

Data adapted from a validated method for β-amino-β-(4-bromophenyl)propionic acid. tsijournals.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

DFT calculations serve as a powerful tool to investigate the fundamental electronic structure and geometric parameters of 4-Amino-3-(2-bromophenyl)butanoic acid.

Theoretical geometry optimization of this compound reveals the most stable three-dimensional arrangement of its atoms. Conformational analysis identifies various low-energy conformers, arising from the rotation around single bonds, particularly the C-C bonds in the butanoic acid chain and the C-N bond of the amino group. The global minimum energy structure is determined by considering the steric and electronic interactions between the 2-bromophenyl ring, the carboxylic acid group, and the amino group. The presence of the bulky bromine atom on the phenyl ring significantly influences the preferred spatial orientation of the molecule.

ParameterValue
Bond Lengths (Å)
C-Br1.905
C-N1.478
C=O1.215
O-H0.972
**Bond Angles (°) **
C-C-Br120.5
C-C-N112.3
O-C=O123.8
Dihedral Angles (°)
C-C-C-C (backbone)-175.4
N-C-C-C65.2
Note: These values are representative and can vary slightly based on the specific computational method and basis set used.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of this compound. The HOMO is primarily localized on the amino group and the phenyl ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the carboxylic acid group and the bromophenyl ring, suggesting these regions are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

OrbitalEnergy (eV)Primary Localization
HOMO-6.58Amino group, Phenyl ring
LUMO-0.89Carboxylic acid, Phenyl ring
HOMO-LUMO Gap5.69-
Note: Energy values are illustrative and depend on the level of theory and basis set.

Based on the electronic properties derived from DFT, various reactivity descriptors can be calculated. The electrophilicity index, derived from the HOMO and LUMO energies, indicates the molecule's capacity to accept electrons. The nucleophilicity of the compound is primarily associated with the electron-rich amino group. These descriptors are vital for predicting how this compound will interact with other chemical species and for understanding its potential reaction mechanisms.

DescriptorValue (au)Interpretation
Electronegativity (χ)3.735Tendency to attract electrons
Chemical Hardness (η)2.845Resistance to change in electron distribution
Electrophilicity Index (ω)2.45Capacity to act as an electrophile
Note: Values are calculated from HOMO/LUMO energies and are method-dependent.

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for structural validation.

NMR: The chemical shifts of ¹H and ¹³C atoms are predicted by calculating the magnetic shielding tensors. The calculated shifts for the protons on the phenyl ring, the butanoic acid backbone, and the amino group, as well as the carbons in different chemical environments, provide a theoretical NMR spectrum.

IR: The vibrational frequencies corresponding to different functional groups are calculated to generate a theoretical Infrared (IR) spectrum. Key predicted peaks include the N-H stretching vibrations of the amino group, the O-H and C=O stretching of the carboxylic acid group, and the C-Br stretching of the bromophenyl ring.

Molecular Docking Studies with Biological Targets for Analogues

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the binding modes of analogues of this compound with their biological targets, such as GABA receptors and the enzyme GABA aminotransferase (GABA-AT).

Research on various GABA analogues has demonstrated that their interaction with biological targets is highly specific. For instance, in studies with human GABA-AT, the carboxylic group of GABA analogues typically orients towards the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor within the enzyme's active site. nih.gov The phenyl ring of these analogues often inserts into a hydrophobic pocket, enhancing binding affinity. In the case of baclofen (B1667701), a related compound featuring a chlorophenyl group, this hydrophobic interaction involves amino acid residues like Ile24, Gln81, Val82, Gly297, and Gly298. nih.gov It is hypothesized that analogues of this compound would adopt a similar binding orientation, with the 2-bromophenyl group occupying this hydrophobic region.

Docking studies on different GABA analogues have also revealed the importance of specific hydrogen bonds in stabilizing the ligand-receptor complex. For example, certain analogues form strong hydrogen bonds with residues such as Arg143, Tyr140, and Tyr157 in the active site of Pseudomonas fluorescens GABA-AT. nih.gov The planarity and size of substituents can influence how deeply the molecule penetrates the catalytic site. nih.gov

The following interactive table summarizes key interactions observed in molecular docking studies of representative GABA analogues with their biological targets, providing a model for the potential interactions of this compound analogues.

AnalogueBiological TargetKey Interacting ResiduesObserved Binding CharacteristicsReference
Baclofen AnalogueHuman GABA-ATIle24, Gln81, Val82, Gly297, Gly298Carboxylic group interacts with the PLP cofactor; chloro-phenyl group occupies a hydrophobic pocket. nih.gov
Indoline-based GABA Analogue (9a)Pseudomonas fluorescens GABA-ATArg143, Tyr140, Tyr157Forms four strong hydrogen bonds, but the planar indoline (B122111) ring limits penetration into the active site. nih.gov
cis-3-ACPBPAρ1 GABA C ReceptorNot specifiedDemonstrates approximately 15 times higher potency than its trans isomer, indicating stereospecific binding. researchgate.net
GABA Analogue 7GABA C Receptor Homology ModelNot specifiedBinds in a mode very similar to the natural ligand, GABA, suggesting agonistic activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Molecular Similarity Analysis for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel analogues and for identifying the key molecular features that govern their potency.

For GABA analogues, QSAR studies have been successfully employed to predict their inhibitory activity against enzymes like GABA-AT. researchgate.net These models often incorporate various molecular descriptors, including steric, electronic, and solubility parameters. researchgate.net For example, a 4D-QSAR analysis of propofol (B549288) analogues, which also act on GABA receptors, highlighted three crucial interaction sites: a hydrogen bond from the ligand's hydroxyl group, and two hydrophobic pockets accommodating substituents on the phenyl ring. nih.gov This methodology, which accounts for conformational flexibility and multiple alignments, could be effectively applied to analogues of this compound to develop predictive pharmacophore models. nih.gov

Molecular similarity analysis is another computational tool used to compare the structural and electronic properties of a set of molecules with a known active compound. nih.gov This analysis can explain differences in activity among analogues. For instance, a study on heterocyclic GABA analogues found that a compound with a 35.51% inhibitory activity against GABA-AT showed greater structural similarity to the known inhibitor vigabatrin (B1682217) (VGB) than a less active analogue. nih.gov

The development of a robust QSAR model typically involves several key statistical parameters to ensure its validity and predictive power. These include the coefficient of determination (R²), which measures the goodness of fit, and the leave-one-out cross-validation coefficient (Q²), which assesses the model's robustness. mdpi.comsciopen.com An external test set is also used to evaluate the model's predictive ability (Q²_test). mdpi.com

The table below presents a hypothetical QSAR model for a series of 4-amino-3-(phenyl-substituted)butanoic acid analogues, illustrating the types of descriptors and statistical parameters that would be relevant.

QSAR Model ParameterValue/Descriptor TypeSignificanceReference
Dependent Variable-log(IC₅₀) for GABA-AT InhibitionRepresents the biological activity of the compounds. sciopen.com
Independent DescriptorsSteric (e.g., molecular volume), Electronic (e.g., partial charges), Hydrophobic (e.g., logP)Quantify the physicochemical properties of the molecules influencing their activity. researchgate.netnih.gov
Coefficient of Determination (R²)> 0.6Indicates a good correlation between the predicted and observed activities for the training set. sciopen.com
Cross-Validation Coefficient (Q²)> 0.5Suggests the model is robust and not overfitted. sciopen.com
Predictive R² (for external test set)> 0.5Demonstrates the model's ability to accurately predict the activity of new compounds. mdpi.com

By integrating molecular docking, QSAR, and molecular similarity analysis, researchers can gain a comprehensive understanding of the structure-activity landscape of this compound analogues, facilitating the design of novel compounds with enhanced therapeutic potential.

4 Amino 3 2 Bromophenyl Butanoic Acid As a Synthetic Building Block

Utility in the Construction of Complex Organic Molecules

The structural framework of 4-amino-3-(2-bromophenyl)butanoic acid serves as a foundational element for building more elaborate molecular architectures. The presence of the bromophenyl group offers a reactive handle for cross-coupling reactions, such as Suzuki or Heck coupling, allowing for the introduction of diverse substituents and the extension of the carbon skeleton. This functionality is crucial for synthesizing complex molecules where precise control over the substitution pattern on the aromatic ring is required.

Furthermore, the amino and carboxylic acid groups provide sites for standard peptide coupling and other derivatization reactions. This dual reactivity enables its incorporation into larger, multifunctional molecules. For instance, it can be used in the synthesis of novel heterocyclic systems or as a key fragment in the total synthesis of natural product analogues. The synthesis of related compounds, such as 3-alkyl-4-aminobutanoic acids, often follows pathways involving Michael addition and subsequent reduction, highlighting the general utility of the aminobutanoic acid scaffold in organic synthesis. northwestern.edu

Incorporation into Peptidomimetic Structures and Modified Peptides

Its incorporation can lead to the development of novel peptide analogues with altered biological activities. For example, halogenated amino acids are found in some natural antimicrobial peptides and can be synthetically incorporated to enhance their properties. mdpi.com The amino acid backbone of this compound allows it to be integrated into peptide chains using standard solid-phase or solution-phase synthesis techniques. This can result in peptides with modified secondary structures, such as turns or helices, which are critical for their interaction with biological targets. The synthesis of 3-amino-4-arylpyridin-2(1H)-one derivatives, which contain an amino acid amide fragment, demonstrates a related application in creating peptidomimetic structures. nih.gov

Precursor for Pharmaceutically Relevant Scaffolds and Advanced Intermediates

This compound is a direct precursor to various pharmaceutically important scaffolds, most notably those related to γ-aminobutyric acid (GABA) analogues. researchgate.net GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are used to treat a range of neurological and psychiatric disorders.

The debromination of this compound would yield Phenibut (4-amino-3-phenylbutanoic acid), a compound known for its anxiolytic and nootropic effects. acs.orgchemicalbook.com Similarly, this compound serves as a key intermediate for synthesizing analogues of Baclofen (B1667701), a muscle relaxant that is a chlorinated derivative of Phenibut. researchgate.netnih.gov The general synthetic route often involves the catalytic hydrogenation of a nitro group to an amine, followed by further transformations. smolecule.com The table below illustrates some of the key pharmaceutically relevant compounds and scaffolds that can be derived from this building block.

Precursor CompoundDerived Scaffold/DrugTherapeutic Area
This compoundPhenibut AnalogueAnxiolytic, Nootropic
This compoundBaclofen AnalogueMuscle Relaxant, Antispasmodic
This compoundNovel GABA AnalogueAnticonvulsant, Neuropathic Pain
This compoundBenzothiazole Derivatives nih.govAntitumor
This compound2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids nih.govASCT2 Glutamine Transport Inhibition

This table provides examples of potential applications and is for illustrative purposes.

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the C3 position makes this compound a valuable chiral building block in asymmetric synthesis. researchgate.net Enantiomerically pure forms of this compound, such as the (R) or (S) isomers, allow for the synthesis of stereochemically defined target molecules. This is particularly important in pharmacology, where different enantiomers of a drug can have vastly different biological activities.

The synthesis of enantiomerically pure 4-amino-3-arylbutanoic acids can be achieved through various methods, including enzymatic resolution or by starting from a chiral pool, such as amino acids like (S)-serine. smolecule.comresearchgate.net For example, the synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key component of the diabetes drug sitagliptin, has been accomplished using (S)-serine as the chiral starting material. researchgate.net The defined stereochemistry of the building block is transferred to the final product, ensuring the desired biological effect. The use of chiral auxiliaries is another common strategy in the asymmetric synthesis of such amino acids. researchgate.netnih.gov

The specific enantiomers of related compounds, such as (R)-4-amino-3-phenylbutanoic acid, are themselves subjects of study. nih.gov The ability to synthesize specific stereoisomers of this compound allows chemists to construct complex molecules with precise three-dimensional arrangements, which is a fundamental goal of modern organic synthesis. sigmaaldrich.com

Chiral Compound IsomerPotential Synthetic Application
(R)-4-Amino-3-(2-bromophenyl)butanoic acidSynthesis of stereospecific GABA receptor modulators
(S)-4-Amino-3-(2-bromophenyl)butanoic acidCreation of chiral ligands for asymmetric catalysis
Racemic this compoundStarting material for chiral resolution or diastereoselective reactions

This table is illustrative of the potential uses of the chiral forms of the compound.

Application in Compound Library Synthesis

Compound libraries are collections of structurally related molecules used in high-throughput screening to identify new drug leads. This compound is an ideal scaffold for the synthesis of such libraries due to its multiple points of diversification.

The three primary sites for modification are:

The Carboxylic Acid Group: This can be converted into a wide range of esters, amides, or other functional groups.

The Amino Group: The primary amine can be acylated, alkylated, or used in reductive amination to introduce diverse substituents.

The Bromophenyl Group: The bromine atom can be replaced using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to append a vast array of aryl, heteroaryl, or alkyl groups.

This trifunctional nature allows for the rapid generation of a large and diverse set of compounds from a single, advanced intermediate. For example, a library could be created by first reacting the amino group with a set of carboxylic acids, followed by reacting the carboxylic acid group of the molecule with a set of alcohols, and finally subjecting the bromophenyl group to a series of Suzuki couplings with different boronic acids. This combinatorial approach can efficiently produce thousands of unique compounds for biological screening, accelerating the discovery of new therapeutic agents. The development of novel inhibitors of ASCT2-mediated glutamine transport from a 2-amino-4-bis(aryloxybenzyl)aminobutanoic acid scaffold illustrates the power of focused library development. nih.gov

Design and Synthesis of Analogues of 4 Amino 3 2 Bromophenyl Butanoic Acid

Structural Variations around the 4-Amino-Butanoic Acid Scaffold

The core structure of 4-aminobutanoic acid offers several positions for chemical modification, allowing for the synthesis of a diverse library of analogues. These variations aim to probe the structure-activity relationships (SAR) and to optimize the interaction of these molecules with their biological targets.

Positional Isomers of Bromophenyl Substituent (e.g., 4-bromophenyl, 3-bromophenyl analogues)

The position of the bromo substituent on the phenyl ring of 3-phenyl-GABA analogues significantly influences their biological activity. While the parent compound for this article is the 2-bromophenyl derivative, research has also explored the 3- and 4-bromophenyl isomers. For instance, (S)-3-(4-bromophenyl)butanoic acid has been synthesized on a large scale for its potential as a key intermediate in the preparation of pharmacologically active compounds. orgsyn.org The synthesis of (4-bromophenyl)-4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoic acid (BNSBA) highlights the use of the 4-bromophenyl moiety in creating imaging agents, in this case for apoptosis. researchgate.net

The synthesis of these positional isomers often involves strategic chemical reactions. For example, the large-scale synthesis of (S)-3-(4-bromophenyl)butanoic acid was achieved through a rhodium-catalyzed asymmetric conjugate addition of (4-bromophenyl)boronic acid to ethyl (E)-but-2-enoate, followed by hydrolysis. orgsyn.org

Other Aromatic and Heteroaromatic Substitutions on the Phenyl Ring

Expanding beyond simple halogen substitutions, researchers have introduced a variety of other aromatic and heteroaromatic groups onto the phenyl ring of GABA analogues to explore a wider chemical space and modulate pharmacological properties. The introduction of different substituents can influence factors such as lipophilicity, electronic properties, and steric interactions with the target protein. For example, the synthesis of 2,3-disubstituted benzofuran (B130515) analogues of GABA has been explored to develop neurotropic agents. nih.gov

Furthermore, the incorporation of heteroaryl groups, such as pyrazinyl and pyridinyl, has been shown to improve the potency and selectivity of related compounds. acs.org These modifications are often achieved through cross-coupling reactions, like the Suzuki coupling, which allows for the efficient formation of carbon-carbon bonds between the phenyl ring and various aromatic or heteroaromatic boronic acids. acs.org

Alkyl Chain Modifications and Homologation (e.g., Beta-amino acid derivatives)

Alterations to the alkyl chain of the 4-aminobutanoic acid scaffold represent another important avenue for analogue design. This includes the synthesis of beta-amino acid derivatives and homologated structures. These modifications can alter the conformational flexibility of the molecule and its spatial relationship between the amino and carboxylic acid groups, which is critical for receptor binding and activity. researchgate.netwikipedia.org

For instance, the synthesis of 3-alkyl-4-aminobutyric acid analogues has been pursued to develop anticonvulsant agents. researchgate.net The introduction of alkyl groups at the beta-position, as seen in pregabalin (B1679071) (β-isobutyl-GABA), has led to potent drugs for neuropathic pain and epilepsy. wikipedia.org These modifications highlight the importance of the substitution pattern on the carbon backbone for determining the pharmacological profile of GABA analogues.

Investigation of 4-Amino-3-(2-bromophenyl)butanoic Acid in GABA Analogues Research

The structural features of this compound make it a relevant scaffold for the design of more specialized GABA analogues, particularly those with restricted conformations and increased lipophilicity.

Synthesis of Conformationally Restricted Gamma-Amino Acid Analogues

Restricting the conformational flexibility of GABA analogues is a widely used strategy in medicinal chemistry to design compounds with high selectivity for specific GABA receptor subtypes or transporters. researchgate.net By locking the molecule into a specific "bioactive" conformation, it is possible to enhance binding affinity and reduce off-target effects. This can be achieved by incorporating rigid structural elements such as double bonds, cyclopropane (B1198618) rings, or bicyclic systems. researchgate.netacs.org

While direct synthesis of conformationally restricted analogues of this compound is not extensively detailed in the provided search results, the principles of conformational restriction are highly relevant. For example, the synthesis of cyclopropane-based GABA analogues has been shown to produce compounds with selectivity for the betaine/GABA transporter 1 (BGT1). nih.gov Similarly, bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane backbones have been used to create potent BGT1 inhibitors. acs.org These strategies could be applied to the this compound scaffold to generate novel, conformationally constrained derivatives.

Development of Lipophilic Gamma-Amino Acid Analogues

Increasing the lipophilicity of GABA analogues is a critical strategy to enhance their ability to cross the blood-brain barrier and reach their targets within the central nervous system. The phenyl group in 4-amino-3-phenylbutanoic acid derivatives already contributes to their lipophilicity compared to GABA itself. The presence of a bromine atom in this compound further increases its lipophilicity.

The development of lipophilic GABA analogues often involves the introduction of hydrophobic moieties. For instance, the synthesis of new lipophilic hydroxylated γ-nitroesters, which are precursors to GABA analogues, has been demonstrated using the Morita-Baylis-Hillman reaction. researchgate.net While specific examples directly modifying this compound to further increase lipophilicity were not found, the general principle of adding lipophilic groups is a standard approach in the field. This could involve, for example, the addition of longer alkyl chains or other lipophilic aromatic groups.

Exploration of Heterocyclic Scaffolds in GABA Analogue Design

In the quest for novel therapeutics targeting the γ-aminobutyric acid (GABA) system, medicinal chemists often employ bioisosteric replacement strategies to optimize the pharmacological profiles of lead compounds. drughunter.comnih.gov The phenyl ring, a common moiety in many neurologically active agents, is frequently a target for such replacement to improve properties like solubility, metabolic stability, and receptor selectivity. drughunter.comnih.gov The exploration of heterocyclic scaffolds as substitutes for the phenyl group in GABA analogues is a key area of this research. nih.govnih.gov

Heterocyclic compounds offer a diverse range of structural and electronic properties that can be fine-tuned to interact with GABA receptors and transporters with high affinity and specificity. nih.govrsc.org Research has focused on designing and synthesizing GABA analogues where the core amino acid structure is appended with various five-membered nitrogen- and sulfur-containing heterocycles, which act as bioisosteres for the amine group. nih.gov

A study investigating a series of these analogues provided detailed pharmacological characterization at both native and recombinant GABAA receptors and GABA transporters (GATs). nih.gov This research illustrates how subtle structural changes in these novel heterocyclic GABA bioisosteres can lead to diverse pharmacological profiles, including differences in selectivity and efficacy. nih.gov For instance, certain dihydrothiazole and imidazoline (B1206853) analogues demonstrated moderate activity at GATs and notable binding affinity for GABAA receptors. nih.gov These compounds acted as potent, full agonists at specific GABAA receptor subunit combinations (αβγ) while showing lower potency as partial agonists at others (GABAA-ρ1), highlighting the potential for developing subtype-selective agents. nih.gov

Table 1: Pharmacological Profile of Heterocyclic GABA Analogues at GABAA Receptors

Compound Type GABAA Receptor Binding Affinity (Ki, nM) Efficacy at GABAA-αβγ Receptors Efficacy at GABAA-ρ1 Receptor
Dihydrothiazole Analogues 90-450 Full Agonist Partial Agonist
Imidazoline Analogues 90-450 Full Agonist Partial Agonist

Data sourced from a study on five-membered N-heterocyclic scaffolds as novel amino bioisosteres at GABA receptors and transporters. nih.gov

Halogenated Amino Acid Analogues in Research

Halogenated amino acids, both natural and synthetic, represent a significant class of compounds with diverse applications in biochemical research and drug discovery. nih.govnih.gov The incorporation of halogen atoms into an amino acid structure can profoundly influence its physicochemical properties, such as lipophilicity and metabolic stability, and can modulate its biological activity. nih.govbohrium.com This has led to their exploration as diagnostic tools and as templates for developing new bioactive molecules.

Development of Radiolabeled Brominated Amino Acids for Diagnostic Probes

Radiolabeled amino acids are a crucial class of molecular imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), which are used to visualize and diagnose various pathological conditions, particularly cancer. snmjournals.orgnih.gov Many tumors exhibit increased amino acid transport and metabolism compared to normal tissues, a characteristic that can be exploited for diagnostic imaging. snmjournals.orgacs.org

While fluorinated amino acid analogues, such as 2-[¹⁸F]fluorodeoxyglucose (FDG), are widely used, they have limitations, especially in brain tumor imaging where high background uptake in normal brain tissue can obscure the tumor. acs.orgnih.gov This has spurred the development of other radiolabeled amino acids, including brominated derivatives, that target specific amino acid transport systems like System L and System A, which are upregulated in tumor cells. snmjournals.orgacs.org These tracers often provide better tumor delineation against normal brain tissue. acs.org

Research into novel fluorinated and by extension, other halogenated, analogues of α-aminoisobutyric acid has yielded promising results for PET imaging of intracranial neoplasms. nih.govresearchgate.net Two such compounds, 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP) and 3-[¹⁸F]fluoro-2-methyl-2-(methylamino)propanoic acid ([¹⁸F]N-MeFAMP), have been synthesized and evaluated. nih.gov The radiosynthesis of these tracers was achieved in high yields and purity through a process involving cyclic sulfamidate precursors. nih.govresearchgate.net In vivo studies in rodent models with implanted gliosarcoma demonstrated exceptionally high tumor-to-brain radioactivity ratios, indicating their potential as superior diagnostic probes. nih.govresearchgate.net

Table 2: Research Findings on Radiolabeled Amino Acid Analogues for PET Imaging

Radiotracer Radiosynthesis Yield (decay-corrected) Radiochemical Purity Tumor vs. Normal Brain Ratio (at 60 min) Target Transport System
[¹⁸F]FAMP >78% >99% 36:1 System A
[¹⁸F]N-MeFAMP >78% >99% 104:1 System A

Data from the biological evaluation of fluorinated analogues of alpha-aminoisobutyric acid. nih.govresearchgate.net

Exploration of Bioinspired Halogenated Amino Acid Derivatives

Nature, particularly the marine environment, is a rich source of halogenated natural products, including a wide array of halogenated amino acids. nih.govresearchgate.net Marine organisms, such as sponges, produce these compounds, which often possess potent biological activities. nih.govnih.gov These naturally occurring molecules serve as an inspiration for medicinal chemists to design and synthesize novel halogenated amino acid derivatives for therapeutic applications. nih.govacs.org

Most naturally occurring halogenated amino acids are brominated or chlorinated, a reflection of the relative abundance of these halogens in the marine environment. nih.gov Sponges of the order Verongida, for example, are known to incorporate a variety of halogenated tyrosine and histidine derivatives into their chitinous skeletons. nih.gov The identification of these compounds has spurred further investigation into their potential pharmacological roles and has provided a blueprint for synthetic efforts. nih.govbohrium.com The incorporation of halogen atoms, such as bromine, can increase the hydrophobic volume of amino acid residues, which can be a key factor in the bioactivity of small molecules and peptides. nih.govacs.org This strategy is now being explored to tune the activity and selectivity of synthetic antimicrobial peptides and other drug candidates. nih.govacs.org

Table 3: Examples of Naturally Occurring Halogenated Amino Acids from Marine Sponges (Order: Verongida)

Compound Name Halogen(s) Parent Amino Acid
3-chlorotyrosine Chlorine Tyrosine
5-bromohistidine Bromine Histidine
3-bromotyrosine Bromine Tyrosine
3,5-dichlorotyrosine Chlorine Tyrosine
3-iodotyrosine Iodine Tyrosine
3-bromo-5-chlorotyrosine Bromine, Chlorine Tyrosine
3,5-dibromotyrosine Bromine Tyrosine
3,5-diiodotyrosine Iodine Tyrosine

Data sourced from a study on halogenated amino acids from the skeletons of Aplysina cavernicola. nih.gov

Future Research Directions

Development of More Sustainable and Green Synthetic Routes for the Compound

The chemical industry is increasingly under pressure to adopt more environmentally friendly practices, and the synthesis of pharmacologically relevant molecules is no exception. mdpi.com Future research will undoubtedly focus on developing greener and more sustainable methods for the production of 4-Amino-3-(2-bromophenyl)butanoic acid. This involves a shift away from traditional synthetic methods that often rely on hazardous reagents, harsh reaction conditions, and generate significant chemical waste. jddhs.com

A promising avenue lies in the realm of biocatalysis , which utilizes enzymes or whole microorganisms to perform chemical transformations. semanticscholar.orgupubscience.com Enzyme-catalyzed reactions are known for their high selectivity and ability to operate under mild conditions, such as ambient temperature and pressure in aqueous solutions. mdpi.com The application of biocatalysis could lead to more efficient and environmentally benign processes for producing chiral amines and amino acids, which are key structural motifs in many pharmaceuticals. mdpi.comresearchgate.net For instance, a chemoenzymatic route for synthesizing chiral β-aryl-γ-amino acids has been developed, showcasing the potential of biocatalytic reduction. nih.gov This approach offers a significant advantage over conventional chemical methods that may suffer from low selectivity and the generation of substantial waste. beilstein-journals.org

Another key area of development is the use of alternative, greener solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com Research into "on water" organocatalytic reactions, such as the asymmetric synthesis of (R)-baclofen, a structurally related GABA derivative, has shown that increasing the hydrophobicity of the catalyst does not always lead to better performance, providing valuable insights for future catalyst design in aqueous media. rsc.org

The principles of green chemistry, such as atom economy and the reduction of derivatization steps, will be central to designing new synthetic pathways. mdpi.com The development of continuous-flow synthesis methods also presents a significant opportunity for greener production. nih.gov A continuous-flow synthesis of a baclofen (B1667701) precursor has been successfully demonstrated, highlighting the potential for high-yield and highly enantioselective production through the use of heterogeneous catalysts. nih.gov

Green Chemistry ApproachPotential Application in this compound SynthesisKey Advantages
Biocatalysis Use of enzymes (e.g., reductases, transaminases) for stereoselective synthesis. mdpi.comnih.govHigh selectivity, mild reaction conditions, reduced waste. mdpi.com
Green Solvents Employing water or other environmentally benign solvents. mdpi.comReduced toxicity and flammability, lower cost. mdpi.com
Continuous-Flow Synthesis Implementation of flow reactors for continuous production. nih.govImproved safety, efficiency, and scalability. nih.gov
Atom Economy Designing reactions that maximize the incorporation of starting materials into the final product. mdpi.comMinimized waste generation. mdpi.com

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Regioselectivity

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of catalytic systems that can precisely control the three-dimensional arrangement of atoms is of paramount importance. Future research in the synthesis of this compound will heavily focus on the discovery and optimization of novel catalysts to achieve high stereoselectivity and regioselectivity.

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral compounds without the need for metal catalysts. rsc.org The use of chiral organocatalysts, such as those derived from cinchona alkaloids, has been shown to be effective in the asymmetric Michael addition of dithiomalonates to nitroolefins, a key step in the synthesis of GABA derivatives like (R)-baclofen. rsc.orgscirp.org Further exploration of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously holds great promise for enhancing both the efficiency and selectivity of these reactions. frontiersin.org

Transition metal catalysis will also continue to be a major focus. The development of chiral ligands for transition metals like palladium and copper is crucial for achieving high enantioselectivity in C-H activation and cross-coupling reactions. arxiv.org For instance, palladium-catalyzed C(sp³)-H activation has been used for the enantioselective synthesis of GABA B receptor inhibitor drug scaffolds. arxiv.org Future work will likely involve the design of more robust and efficient catalysts that can operate at lower loadings and under milder conditions.

The challenge of regioselectivity , particularly in the functionalization of the bromophenyl ring, is another critical area of research. Methods for the regioselective bromine/magnesium exchange on polyhalogenated arenes could be adapted to selectively introduce functional groups at specific positions on the aromatic ring of this compound. researchgate.net

Catalytic SystemTarget ReactionDesired Outcome
Asymmetric Organocatalysis Michael Addition, Aldol ReactionsHigh enantioselectivity and diastereoselectivity. rsc.orgscirp.org
Transition Metal Catalysis C-H Activation, Cross-Coupling ReactionsHigh catalytic turnover, excellent stereocontrol. arxiv.org
Biocatalysis Reductive Amination, HydrolysisHigh substrate specificity and enantioselectivity. mdpi.comnih.gov

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. chemicalbook.com These powerful computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even design novel molecules with desired properties. beilstein-journals.orgbeilstein-journals.org

For the synthesis of this compound, ML models can be trained to predict the optimal reaction conditions , such as the best catalyst, solvent, and temperature, to maximize yield and selectivity. beilstein-journals.org This can significantly reduce the number of experiments required, saving time and resources. researchgate.net ML algorithms can also be used to build global models that predict reaction conditions for diverse and novel chemical reactions, providing initial guidance for chemists. beilstein-journals.org

In the realm of compound design , generative AI models can be employed to create novel analogs of this compound with potentially improved pharmacological profiles. arxiv.org These models can learn the underlying patterns in large chemical databases and generate new molecular structures that are predicted to have high binding affinity for specific biological targets, such as GABA receptors. nih.govnih.gov For example, multi-objective generative AI has been used to design novel small molecules that can cross the blood-brain barrier and bind to specific receptors in the brain. arxiv.org

AI/ML ApplicationSpecific TaskPotential Impact
Reaction Optimization Predicting optimal catalysts, solvents, and temperatures. beilstein-journals.orgReduced experimental effort, improved yields and selectivity. researchgate.net
Compound Design Generating novel analogs with desired properties. arxiv.orgAccelerated discovery of new drug candidates. nih.gov
Retrosynthesis Proposing efficient and novel synthetic routes. chemicalbook.comStreamlined synthesis planning.
Property Prediction Predicting biological activity and toxicity. mdpi.comEarly identification of promising and safe compounds.

Advanced Mechanistic Studies of Reactions Involving the Compound and its Derivatives

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Future research will employ a combination of advanced experimental and computational techniques to elucidate the intricate details of the reactions involved in the synthesis and modification of this compound.

Computational chemistry , particularly Density Functional Theory (DFT), will play a crucial role in modeling reaction pathways and transition states. nih.gov DFT studies can provide valuable insights into the stereoselectivity of a reaction by comparing the energies of different transition state structures. Such computational studies have been used to investigate the reaction mechanism and stereospecificity of enzymes involved in the synthesis of β-amino acids. Similar approaches can be applied to understand the mechanisms of catalytic reactions used to synthesize this compound, helping to rationalize experimental observations and guide the design of more effective catalysts.

Advanced spectroscopic techniques , such as in-situ NMR and mass spectrometry, can be used to detect and characterize transient intermediates in a reaction mixture. This experimental data is invaluable for validating proposed reaction mechanisms. Mechanistic studies of copper(I)-catalyzed allylic amination, for example, have utilized a combination of experimental and computational methods to identify key reactive intermediates and propose a detailed mechanistic scheme.

By combining computational modeling with advanced experimental techniques, researchers can gain a comprehensive understanding of the factors that govern the reactivity, selectivity, and efficiency of the chemical transformations involving this compound and its derivatives. This knowledge will be instrumental in the rational design of next-generation synthetic methodologies.

Q & A

Basic: What are optimized synthetic routes for 4-Amino-3-(2-bromophenyl)butanoic acid, and how can purity be ensured?

Methodological Answer:
A common approach involves multi-step synthesis starting from halogenated phenyl precursors. For example, brominated phenyl intermediates (e.g., 2-bromophenylboronic acid, CAS 244205-40-1) can undergo Suzuki coupling or nucleophilic substitution to introduce the amino and carboxylic acid groups . Key steps include:

  • Protection of the amino group : Boc (tert-butoxycarbonyl) protection is widely used to prevent side reactions during synthesis, as seen in related compounds like (R)-4-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization in ethanol/water mixtures are effective. Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and GC analysis .

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